molecular formula C8H5N3S B1266817 1,2,4-Triazolo[3,4-b]benzothiazole CAS No. 247-92-7

1,2,4-Triazolo[3,4-b]benzothiazole

Cat. No.: B1266817
CAS No.: 247-92-7
M. Wt: 175.21 g/mol
InChI Key: BGFURDBGMRKOTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazolo[3,4-b]benzothiazole (TBB) is an organic heterocyclic compound that is widely used in various scientific and industrial applications. It is an aromatic compound that is composed of a benzene ring fused to a triazole ring and a thiazole ring. TBB has a wide range of applications in the pharmaceutical, agrochemical, and material science industries. It is also used as a synthetic intermediate in the production of various organic compounds. In addition, TBB has been used as a building block for the synthesis of various heterocyclic compounds.

Scientific Research Applications

Antifungal Applications

1,2,4-Triazolo[3,4-b]benzothiazole derivatives have shown significant promise as antifungal agents. A study by Kukreja et al. (2016) synthesized novel fluorinated derivatives, demonstrating potent antifungal properties against various phytopathogenic fungi. These compounds showed fungitoxicity with EC50 values as low as 0.24 mmoles/L, comparable to or better than standard treatments (Kukreja, Sidhu, & Sharma, 2016).

Anticonvulsant Activity

Research by Liu et al. (2014) on 7‐alkoxy[1,2,4]triazolo[3,4‐b]benzothiazol‐3(2H)‐ones revealed that certain derivatives showed high anticonvulsant activity. Particularly, compounds such as 7‐propoxy and 7‐butoxy derivatives were effective against maximal electroshock (MES)-induced tonic extension, indicating potential for use in treating seizures (Liu, Deng, Wang, & Quan, 2014).

Novel Synthesis and Reactions

The work of Kapratwar et al. (2005) focused on novel synthesis methods and ring closure reactions of 3-hydrazino-1,2,4-triazolo[3,4-b]benzothiazole. This study is crucial for understanding the chemical properties and potential manipulation of this compound for various applications (Kapratwar, Baheti, & Kuberkar, 2005).

Antimicrobial Properties

Gilani et al. (2011) synthesized novel derivatives of 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole, showcasing moderate to good antimicrobial properties against various bacterial and fungal strains. This indicates the compound's potential in developing new antimicrobial agents (Gilani, Khan, Siddiqui, Verma, Mullick, & Alam, 2011).

PARP Enzyme Inhibition

In 2022, Murthy et al. reported the use of [1,2,4]triazolo[3,4-b]benzothiazole as an inhibitor scaffold for human poly- and mono-ADP-ribosylating enzymes. This finding is significant for drug development targeting specific enzymes (Murthy et al., 2022).

Fungicide Application

Tricyclazole, a derivative of this compound, has been used as a fungicide for controlling Pyricularia oryzae on rice. Peterson (1990) discussed its systemic action in rice and its protective activity against fungal infection (Peterson, 1990).

Future Directions

The “1,2,4-Triazolo[3,4-b]benzothiazole” scaffold demonstrates potential for future drug development efforts toward selective inhibitors against specific enzymes . The structure-activity relationship of biologically important 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines has also been analyzed, which have profound importance in drug design, discovery, and development .

Biochemical Analysis

Biochemical Properties

1,2,4-Triazolo[3,4-b]benzothiazole plays a crucial role in biochemical reactions by acting as an inhibitor scaffold. It competes with nicotinamide in the binding pockets of human poly- and mono-ADP-ribosylating enzymes, such as TNKS2, PARP2, PARP14, and PARP15 . The compound’s binding mode has been studied through analogs and their crystal structures, revealing its ability to inhibit mono-ARTs PARP7, PARP10, PARP11, PARP12, PARP14, and PARP15 at nanomolar potencies . This inhibition is significant as it can modulate various cellular processes and pathways.

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It does not possess inherent cell toxicity and can enter cells to engage with target proteins . The compound’s interaction with poly- and mono-ADP-ribosylating enzymes affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting these enzymes, this compound can modulate cellular responses to stress and damage, potentially leading to therapeutic benefits in conditions such as cancer and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound competes with nicotinamide in the binding pockets of ADP-ribosylating enzymes, leading to enzyme inhibition . This inhibition can result in changes in gene expression and cellular responses. The compound’s ability to inhibit specific enzymes at nanomolar concentrations highlights its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates favorable ADME (absorption, distribution, metabolism, and excretion) properties, which contribute to its stability and efficacy . Long-term studies have shown that the compound can maintain its inhibitory effects on target enzymes without significant degradation . These properties make it a reliable tool for biochemical research and potential therapeutic applications.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed that its efficacy varies with different dosages. At lower dosages, the compound effectively inhibits target enzymes without causing adverse effects . At higher dosages, there may be threshold effects and potential toxicity . These findings underscore the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity . The compound’s inhibition of ADP-ribosylating enzymes can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these metabolic pathways is crucial for developing targeted therapies that leverage the compound’s biochemical properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its interaction with transporters and binding proteins . The compound’s favorable ADME properties ensure its effective localization and accumulation in target tissues . These properties are essential for its therapeutic potential, as they influence the compound’s bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is critical for its ability to interact with target enzymes and modulate cellular processes effectively.

Properties

IUPAC Name

[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c1-2-4-7-6(3-1)11-5-9-10-8(11)12-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFURDBGMRKOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=NN=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947638
Record name [1,2,4]Triazolo[3,4-b][1,3]benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247-92-7
Record name NSC79001
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,2,4]Triazolo[3,4-b][1,3]benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-thia-2,4,5-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Hydrazinobenzothiazole (125 grams; 0.76 mole), ethyl orthoformate (112.4 grams, 0.76 mole), and 2 liters of xylene were heated together with stirring in a three-necked 5-liter flask. An 8-inch column with a condenser was placed in one neck. The reaction was heated to 105° C. and soon all the solid had gone into solution and the solution turned red. Ethanol began to distill from the reaction and about 125 milliliters of it was collected before the reaction was stopped and allowed to cool to room temperature. The yellow precipitate was collected and triturated with diethyl ether. The s-triazolo(3,4-b)benzothiazole product thus obtained was recrystallized from chloroform, m.p. 174.5°-7° C.
Quantity
125 g
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
112.4 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Five grams (30.0 mmoles) of o-chlorophenylisothiocyanate were dissolved in 50 ml. of dry DMF. A solution of 1.8 g. (30.0 mmoles) of formylhydrazine in 50 ml. of dry DMF was added dropwise rapidly to the stirred reaction mixture. The temperature of the reaction rose to about 45°C. The temperature was maintained between 60°C. and 100°C. for 24 hours. Thirty millimoles, 1.5 g., of sodium hydride as a 50% mineral oil suspension was added to the reaction mixture. The reaction was completed by heating at reflux temperature (160°C.) for about 185 hours. The cooled mixture was poured into water. The aqueous mixture was extracted with n-hexane to remove mineral oil. The product was extracted with ethyl acetate. The ethyl acetate extract was washed (water), dried (MgSO4) and evaporated in vacuo to a residual oil. The oil was covered with dry ether and the product crystallized upon standing. The yield of s-triazolo[3,4-b]benzothiazole, m.p. about 175°-176°C., was 200 mg.
Quantity
30 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4-Triazolo[3,4-b]benzothiazole
Reactant of Route 2
Reactant of Route 2
1,2,4-Triazolo[3,4-b]benzothiazole
Reactant of Route 3
Reactant of Route 3
1,2,4-Triazolo[3,4-b]benzothiazole
Reactant of Route 4
1,2,4-Triazolo[3,4-b]benzothiazole
Reactant of Route 5
Reactant of Route 5
1,2,4-Triazolo[3,4-b]benzothiazole
Reactant of Route 6
Reactant of Route 6
1,2,4-Triazolo[3,4-b]benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.